molecular formula C20H27N3O2 B10863629 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide

2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide

Cat. No.: B10863629
M. Wt: 341.4 g/mol
InChI Key: HNASXRCHKGGYNZ-UHFFFAOYSA-N
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Description

2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Dibenzodiazepine Core: The initial step involves the construction of the dibenzodiazepine core. This can be achieved through a cyclization reaction of appropriate precursors, such as ortho-phenylenediamine and a suitable diketone, under acidic or basic conditions.

    Introduction of the Ethyl and Dimethyl Groups: Subsequent steps involve the introduction of the ethyl and dimethyl groups at specific positions on the dibenzodiazepine core. This can be done using alkylation reactions with reagents like ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride.

    Oxidation to Form the Ketone: The oxidation of the intermediate compound to form the ketone group at the 1-position can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the ketone group to yield secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide nitrogen, to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its dibenzodiazepine core is of particular interest due to its structural similarity to biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clozapine: An antipsychotic drug with a dibenzodiazepine structure.

    Quetiapine: Another antipsychotic with a similar core structure.

Uniqueness

What sets 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide apart is its specific substitution pattern and the presence of the N-methylacetamide group. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(6-ethyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-methylacetamide

InChI

InChI=1S/C20H27N3O2/c1-5-15-19-14(10-20(2,3)11-17(19)24)22-13-8-6-7-9-16(13)23(15)12-18(25)21-4/h6-9,15,22H,5,10-12H2,1-4H3,(H,21,25)

InChI Key

HNASXRCHKGGYNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NC

Origin of Product

United States

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